molecular formula C21H28ClFN2O2 B1649808 1-(3,4-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1049785-18-3

1-(3,4-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B1649808
CAS RN: 1049785-18-3
M. Wt: 394.9
InChI Key: ZNCRNSXNPFEOAZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H28ClFN2O2 and its molecular weight is 394.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed a series of new N-substituted derivatives, including compounds structurally related to "1-(3,4-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride", studied through IR and 1H NMR spectroscopy. Crystal structures of closely related compounds have been solved, revealing insights into their molecular geometries and interactions, which are crucial for understanding their biological activity and pharmacological potential (Kossakowski, Hejchman, & Wolska, 2002).

Potential Therapeutic Applications

  • Antimalarial Activity : Piperazine derivatives, sharing structural features with the specified compound, were synthesized and evaluated for their antimalarial activity. It was found that certain structural elements, such as a hydroxyl group, a propane chain, and a fluorine atom, are crucial for antiplasmodial activity, suggesting the potential of such compounds in treating malaria (Mendoza et al., 2011).

  • Antidepressant and Antianxiety Properties : Novel series of piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests. This suggests a potential application in developing treatments for depression and anxiety disorders (Kumar et al., 2017).

  • Antibacterial and Anthelmintic Activities : The synthesis and biological evaluation of new derivatives, including piperazine-based compounds, have shown promising antibacterial and anthelmintic activities. Such findings highlight the potential of these compounds in addressing parasitic and bacterial infections (Sanjeevarayappa et al., 2015).

Analytical and Chemical Studies

  • Powder Diffraction Data for Potential Pesticides : Research on N-derivatives related to the mentioned compound has provided new powder diffraction data, characterizing these compounds as potential pesticides. This data is crucial for the development and quality control of new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2011).

  • Stability Tests of Synthetic Psychoactive Substances : Studies have also been conducted on the stability of psychoactive substances, including piperazine derivatives, under various storage conditions. These studies are essential for understanding the risks associated with the use and storage of these compounds (Frączak et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2.2ClH/c1-16-3-8-21(13-17(16)2)26-15-20(25)14-23-9-11-24(12-10-23)19-6-4-18(22)5-7-19;;/h3-8,13,20,25H,9-12,14-15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWRXWJCNSTTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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